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Compound of Interest

Compound Name:
3-[(4-

Chlorobenzyl)oxy]benzaldehyde

CAS No.: 24550-39-8

Cat. No.: B1583950 Get Quote

Executive Summary
Compound Name: 3-[(4-Chlorobenzyl)oxy]benzaldehyde CAS Number: 24550-39-8

Molecular Formula: C

H

ClO

Molecular Weight: 246.69 g/mol [1][2]

This guide provides a comprehensive spectroscopic profile for 3-[(4-
Chlorobenzyl)oxy]benzaldehyde, a meta-substituted benzaldehyde ether. It is widely utilized

as a pharmacophore scaffold in medicinal chemistry, specifically in the synthesis of

antimicrobial chalcones and anti-inflammatory pyrazolines. The data presented below

synthesizes empirical results with theoretical structural assignments to ensure high-fidelity

characterization.
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To contextualize the spectroscopic data, the synthesis method yielding the specific meta isomer

is described. This protocol utilizes a Williamson ether synthesis, favored for its high yield and

regioselectivity.

Reagents & Conditions
Substrate: 3-Hydroxybenzaldehyde (1.0 eq)

Alkylation Agent: 4-Chlorobenzyl chloride (1.2 eq)

Base: Anhydrous Potassium Carbonate (K

CO

) (2.0 eq)

Solvent: Ethanol (96%) or DMF

Conditions: Reflux, 6 hours

Experimental Workflow
The following diagram illustrates the reaction pathway and critical process steps.

Raw Materials:
3-Hydroxybenzaldehyde
4-Chlorobenzyl Chloride

Reflux (6h)
Solvent: Ethanol

Base: K2CO3

Quench:
Pour into Ice Water

Precipitation:
Solid Formation

Recrystallization
(Ethanol)

Final Product:
White Crystals
(Yield ~93%)

Click to download full resolution via product page

Figure 1: Step-by-step synthesis workflow for 3-[(4-Chlorobenzyl)oxy]benzaldehyde via

Williamson ether synthesis.

Physical Properties
Before spectroscopic analysis, the compound must meet the following physical specifications to

ensure purity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1583950?utm_src=pdf-body-img
https://www.benchchem.com/product/b1583950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification Notes

Appearance White crystalline solid Recrystallized from ethanol

Melting Point 47 – 48 °C
Sharp range indicates high

purity

Yield ~93%
Based on 3-

hydroxybenzaldehyde

Solubility
Soluble in DMSO, Chloroform,

Ethanol
Insoluble in water

Spectroscopic Characterization
The core identity of the molecule is validated through NMR (

H,

C), IR, and Mass Spectrometry.

Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the formation of the ether linkage and the retention of the aldehyde

functionality.
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Frequency (cm

)
Vibration Mode Functional Group Interpretation

1679 (C=O) stretch Aldehyde

Strong, sharp peak

characteristic of

conjugated carbonyls.

1594 (C=C) stretch Aromatic Ring
Skeletal vibrations of

the benzene rings.

1275 (C-O-C) asym Ether

Asymmetric stretching

of the aryl-alkyl ether

bond.

1182 (C-O-C) sym Ether
Symmetric stretching

of the ether linkage.

1090 (C-Cl) Aryl Chloride
Characteristic chloro-

aromatic stretch.

Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d

or CDCl

| Frequency: 300/400 MHz

The proton NMR spectrum is characterized by a distinct singlet for the aldehyde proton and a

singlet for the benzylic methylene group.[2]
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

9.98 Singlet (s) 1H -CHO
Deshielded

aldehyde proton.

7.48 Multiplet (m) 3H Ar-H (Ring A)

Overlapping

signals for H-2,

H-5, H-6 of the

benzaldehyde

ring.[2]

7.38 Multiplet* 4H Ar-H (Ring B)

Protons of the 4-

chlorophenyl

ring.[2] Often

appears as a

singlet in low-

field NMR, but is

an AA'BB'

system.

7.26 Doublet (d) 1H Ar-H (Ring A)

H-4 proton (ortho

to ether oxygen,

para to CHO).

5.11 Singlet (s) 2H
-O-CH

-

Benzylic

methylene

protons linking

the two rings.[2]

Carbon-13 NMR ( C NMR)
Solvent: DMSO-d

| Frequency: 75/100 MHz

The carbon spectrum must show 11 distinct signals (due to symmetry in the chlorophenyl ring).
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Shift (

ppm)
Carbon Type Assignment

191.94 Carbonyl C C=O (Aldehyde)

159.08 Quaternary C
C-3 (Benzaldehyde, attached

to Oxygen)

137.87 Quaternary C

C-1' (Chlorobenzyl, attached to

CH

)

134.85 Quaternary C
C-1 (Benzaldehyde, attached

to CHO)

134.02 Quaternary C
C-4' (Chlorobenzyl, attached to

Cl)

130.20 Aromatic CH C-3', C-5' (Chlorobenzyl ring)

128.83 Aromatic CH C-2', C-6' (Chlorobenzyl ring)

123.95 Aromatic CH C-6 (Benzaldehyde)

122.15 Aromatic CH C-5 (Benzaldehyde)

113.12 Aromatic CH
C-2 (Benzaldehyde, ortho to

ether)

69.42 Aliphatic CH
-O-CH

- (Benzylic carbon)

Mass Spectrometry & Fragmentation Logic
Mass spectrometry (EI, 70 eV) typically reveals a molecular ion peak and a characteristic base

peak corresponding to the stable 4-chlorobenzyl cation.

Molecular Ion: m/z 246 (M

) and 248 (M+2) in a 3:1 ratio (characteristic of Chlorine).
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Fragmentation Pathway
The primary fragmentation involves the cleavage of the ether bond, generating a resonance-

stabilized 4-chlorobenzyl cation (base peak).

Molecular Ion [M]+
m/z 246 / 248

Ether Cleavage

Base Peak
4-Chlorobenzyl Cation

m/z 125 / 127

Major Path

3-Hydroxybenzaldehyde Radical
m/z 121

Minor Path

Loss of CO (-28)

Chlorophenyl Cation
m/z 111 / 113

Click to download full resolution via product page

Figure 2: Primary mass spectrometry fragmentation pathway showing the generation of the

base peak at m/z 125.

Quality Control & Purity Validation
To ensure the integrity of this intermediate for drug development, the following self-validating

checks are recommended:

TLC Monitoring:
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Mobile Phase: n-Hexane : Ethyl Acetate (3:1).

Visualization: UV lamp (254 nm).

Criterion: Single spot; R

value distinct from 3-hydroxybenzaldehyde (starting material).

Melting Point Check:

Must fall strictly between 47–48 °C. A depression >2°C indicates incomplete removal of

the 4-chlorobenzyl chloride reagent.

1H NMR Integration:

The ratio of the aldehyde proton (9.98 ppm) to the benzylic protons (5.11 ppm) must be

exactly 1:2. Deviations suggest oxidation to carboxylic acid or residual solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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